N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are a type of heterocyclic compounds. These compounds are known for their wide range of biological activities . The structure of the compound suggests that it might have similar properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazolo[1,5-a]pyrimidines are generally synthesized through a molecular hybridization strategy . The synthetic versatility of pyrimidine allows generation of structurally diverse derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a common structure in many biologically active compounds . This core is likely to play a key role in its biological activities.Applications De Recherche Scientifique
Anticancer Properties
Specific Scientific Field
Oncology and cancer research.
Summary of Application
EN300-26690688 has shown promise as a novel CDK2 (cyclin-dependent kinase 2) inhibitor. CDK2 inhibition is an appealing target for cancer treatment because it selectively targets tumor cells. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds, including EN300-26690688, as potential CDK2 inhibitors .
Experimental Procedures
Results
- EN300-26690688 demonstrated significant inhibitory activity against CDK2/cyclin A2 (IC50: 0.119 ± 0.007 μM) compared to sorafenib (IC50: 0.184 ± 0.01 μM) .
Antiviral Properties
Specific Scientific Field
Virology and antiviral drug development.
Summary of Application
EN300-26690688 may have potential as an anti-influenza virus (IV) compound. Researchers have identified the 1,2,4-triazolo [1,5-a]pyrimidine scaffold (to which EN300-26690688 belongs) as suitable for obtaining compounds that disrupt IV RNA-dependent RNA polymerase (RdRP) PA-PB1 subunits heterodimerization .
Experimental Procedures
Results
- EN300-26690688 (and related compounds) may interfere with IV RdRP subunits, making it a potential antiviral candidate .
Fatty Acid-Binding Protein (FABP) Modulation
Specific Scientific Field
Biochemistry and lipid metabolism.
Summary of Application
EN300-26690688 could be explored as a modulator of fatty acid-binding proteins (FABPs), specifically FABP4 and FABP5. These proteins are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes .
Experimental Procedures
Results
Orientations Futures
Given the wide range of biological activities associated with 1,2,4-triazolo[1,5-a]pyrimidines, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in biological systems.
Propriétés
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O.2ClH/c1-10-8-17-15-19-13(20-21(15)9-10)14(22)18-12(7-16)11-5-3-2-4-6-11;;/h8-9,11-12H,2-7,16H2,1H3,(H,18,22);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRHMZOHNDLVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)C(=O)NC(CN)C3CCCCC3)N=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.